molecular formula C17H14N2O2 B11428135 Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate

Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate

Cat. No.: B11428135
M. Wt: 278.30 g/mol
InChI Key: RSSNYWKLIILNGR-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate stands out due to its unique combination of a pyridine ring and a quinoline moiety, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 2-pyridin-4-ylquinoline-4-carboxylate

InChI

InChI=1S/C17H14N2O2/c1-2-21-17(20)14-11-16(12-7-9-18-10-8-12)19-15-6-4-3-5-13(14)15/h3-11H,2H2,1H3

InChI Key

RSSNYWKLIILNGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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